molecular formula C14H10O3S B11546117 (5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

(5-Methoxy-benzofuran-3-yl)-thiophen-2-yl-methanone

Katalognummer: B11546117
Molekulargewicht: 258.29 g/mol
InChI-Schlüssel: TXDONRRSHXDVTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is a heterocyclic compound that incorporates both benzofuran and thiophene rings. These structures are known for their aromatic properties and are often used in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran typically involves the reaction of 5-methoxybenzofuran with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a benzofuranone derivative, while reduction of the carbonyl group can produce a thiophene alcohol .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials with unique electronic properties.

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chlorobenzo[b]thiophene-2-carbonyl chloride: Similar in structure but with a chlorine substituent.

    5-Methoxy-3-(thiophene-2-yl)pyrazolo[1,5-a]thieno[2,3-e]pyrimidine: Contains a pyrazolo and thieno ring system.

Uniqueness

5-Methoxy-3-(thiophene-2-carbonyl)-1-benzofuran is unique due to its specific combination of benzofuran and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C14H10O3S

Molekulargewicht

258.29 g/mol

IUPAC-Name

(5-methoxy-1-benzofuran-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C14H10O3S/c1-16-9-4-5-12-10(7-9)11(8-17-12)14(15)13-3-2-6-18-13/h2-8H,1H3

InChI-Schlüssel

TXDONRRSHXDVTK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.